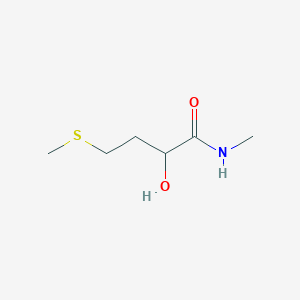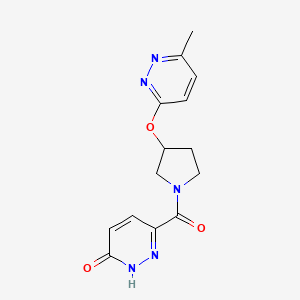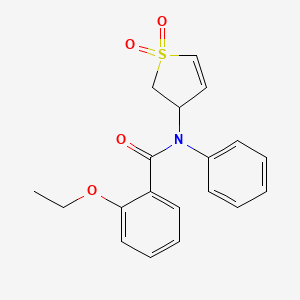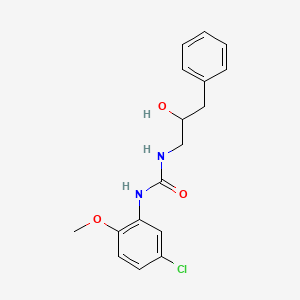
1-(5-Chloro-2-methoxyphenyl)-3-(2-hydroxy-3-phenylpropyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Chloro-2-methoxyphenyl)-3-(2-hydroxy-3-phenylpropyl)urea, also known as CHU-1, is a synthetic compound that has been studied for its potential use in medical research. This compound has shown promise in the treatment of various diseases and conditions, including cancer, diabetes, and inflammation. In
Wirkmechanismus
The mechanism of action of 1-(5-Chloro-2-methoxyphenyl)-3-(2-hydroxy-3-phenylpropyl)urea is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and survival. Additionally, 1-(5-Chloro-2-methoxyphenyl)-3-(2-hydroxy-3-phenylpropyl)urea has been shown to modulate the immune response, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
1-(5-Chloro-2-methoxyphenyl)-3-(2-hydroxy-3-phenylpropyl)urea has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory effects, 1-(5-Chloro-2-methoxyphenyl)-3-(2-hydroxy-3-phenylpropyl)urea has been shown to have antioxidant properties and to modulate the expression of certain genes involved in cell growth and survival. Additionally, 1-(5-Chloro-2-methoxyphenyl)-3-(2-hydroxy-3-phenylpropyl)urea has been shown to have an effect on glucose metabolism, which may contribute to its potential use in the treatment of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-(5-Chloro-2-methoxyphenyl)-3-(2-hydroxy-3-phenylpropyl)urea is its relatively low toxicity, which makes it a promising candidate for further study. Additionally, its synthetic nature allows for easy optimization of its properties and synthesis method. However, one limitation of 1-(5-Chloro-2-methoxyphenyl)-3-(2-hydroxy-3-phenylpropyl)urea is its limited solubility, which may make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 1-(5-Chloro-2-methoxyphenyl)-3-(2-hydroxy-3-phenylpropyl)urea. One area of interest is its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further study is needed to fully understand the mechanism of action of 1-(5-Chloro-2-methoxyphenyl)-3-(2-hydroxy-3-phenylpropyl)urea and its potential use in the treatment of other diseases and conditions, such as diabetes and inflammation. Finally, the optimization of the synthesis method and properties of 1-(5-Chloro-2-methoxyphenyl)-3-(2-hydroxy-3-phenylpropyl)urea may lead to the development of more potent and effective compounds for medical research.
Synthesemethoden
The synthesis of 1-(5-Chloro-2-methoxyphenyl)-3-(2-hydroxy-3-phenylpropyl)urea involves the reaction of 5-chloro-2-methoxyaniline with 3-(2-hydroxy-3-phenylpropyl)isocyanate. The resulting product is then treated with hydrochloric acid to yield 1-(5-Chloro-2-methoxyphenyl)-3-(2-hydroxy-3-phenylpropyl)urea. This synthesis method has been optimized to produce high yields of pure 1-(5-Chloro-2-methoxyphenyl)-3-(2-hydroxy-3-phenylpropyl)urea.
Wissenschaftliche Forschungsanwendungen
1-(5-Chloro-2-methoxyphenyl)-3-(2-hydroxy-3-phenylpropyl)urea has been studied for its potential use in medical research, particularly in the treatment of cancer. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further study. Additionally, 1-(5-Chloro-2-methoxyphenyl)-3-(2-hydroxy-3-phenylpropyl)urea has been studied for its potential use in the treatment of diabetes and inflammation.
Eigenschaften
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-(2-hydroxy-3-phenylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3/c1-23-16-8-7-13(18)10-15(16)20-17(22)19-11-14(21)9-12-5-3-2-4-6-12/h2-8,10,14,21H,9,11H2,1H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWPHOOHEKADWJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NCC(CC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2-methoxyphenyl)-3-(2-hydroxy-3-phenylpropyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(tert-butyl)-4-(1-(2-(3-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2621854.png)
![N-cycloheptyl-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2621855.png)
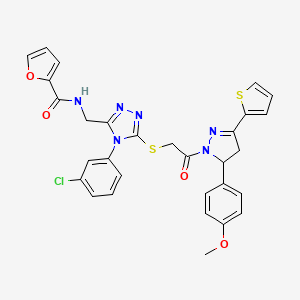
![methyl 2-isobutyramido-3-(methylcarbamoyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2621858.png)
![3,5-Ditert-butyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzamide](/img/structure/B2621859.png)
![4-phenyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2621860.png)
![N'-[(1E)-(4-nitrophenyl)methylidene]benzenesulfonohydrazide](/img/structure/B2621862.png)
![[4-[(2-Chlorophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2621865.png)
![5-Benzyl-2-(2-oxo-1-propan-2-ylpyrrolidin-3-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2621866.png)
![9-(3-methoxyphenyl)-1-methyl-3-octyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(1-methyltriazol-4-yl)methanone](/img/structure/B2621868.png)
